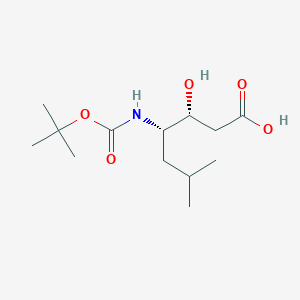

Boc-epi-statine

Description

Boc-epi-statine, chemically designated as (3R,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid (CAS: 66967-01-9), is a stereochemically distinct derivative of statine, a non-proteinogenic amino acid critical in protease inhibitor design. Its molecular formula is C₁₃H₂₅NO₅, with a molecular weight of 275.34 g/mol and a melting point of 137–139°C . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, enhancing its stability during peptide synthesis. Key physicochemical properties include a logP value of 2.15 (indicating moderate lipophilicity) and a polar surface area (PSA) of 95.86 Ų, which influences solubility and membrane permeability . This compound is widely utilized in medicinal chemistry for developing inhibitors targeting aspartic proteases, such as HIV-1 protease and renin.

Properties

IUPAC Name |

(3R,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIQRHBVNGRPCO-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H](CC(=O)O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428476 | |

| Record name | (3R,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66967-01-9 | |

| Record name | (3R,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Pathway

A widely cited method involves stereoselective reduction of Boc-protected leucinal derivatives. The process begins with (S)-Boc-leucinal (1), which undergoes aldol condensation with chiral auxiliaries to install the requisite stereochemistry.

Reagents and Conditions :

-

Step 1 : (S)-Boc-leucinal is treated with (R)-1,1,2-triphenyl-2-acetoxyethanol (3) under basic conditions (K₂CO₃ in MeOH, 20°C) to form the epi-statine precursor.

-

Step 2 : Hydrolysis of the intermediate with aqueous HCl yields this compound with 54% overall yield.

Key Data :

Optimization Insights

-

Solvent Choice : Methanol enhances solubility of intermediates, while K₂CO₃ facilitates deprotection without racemization.

-

Purification : Reverse-phase HPLC is critical for isolating the (3R,4S) isomer from diastereomeric mixtures.

Diastereoselective Reduction of β-Keto Esters

Methodology Overview

An alternative route employs β-keto esters derived from Boc-protected amino acids. Reduction with chiral catalysts ensures stereochemical fidelity.

Synthetic Steps :

-

Formation of β-Keto Ester : Boc-leucine is converted to its β-keto ester via Claisen condensation.

-

Asymmetric Reduction : Use of (S)-CBS (Corey-Bakshi-Shibata) catalyst with BH₃·THF achieves >98% ee.

-

Hydrolysis : The resulting alcohol is hydrolyzed to this compound using LiOH.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield (Reduction) | 85% |

| ee | 98% |

| Catalyst Loading | 10 mol% |

Advantages and Limitations

-

Advantages : High enantioselectivity; scalable for bulk synthesis.

-

Limitations : Requires expensive catalysts and inert conditions.

Enzymatic Approaches and Biocatalysis

Aldolase-Catalyzed Condensation

Recent advances utilize 2-deoxyribose-5-phosphate aldolase (DERA) to catalyze stereoselective aldol reactions. This method avoids harsh reagents and simplifies purification.

Process Details :

-

Substrate : Boc-protected aldehyde and dihydroxyacetone phosphate (DHAP).

-

Outcome : 65% yield with >95% de (diastereomeric excess).

Table 1. Enzymatic Synthesis Parameters :

| Parameter | Value |

|---|---|

| Enzyme Loading | 5 mg/mL |

| DHAP Concentration | 50 mM |

| ee | 95% |

Comparative Analysis

-

Cost Efficiency : Lower than chemical methods but requires enzyme immobilization for reuse.

-

Sustainability : Aligns with green chemistry principles due to aqueous reaction media.

Analytical Validation and Quality Control

Chromatographic Methods

Spectroscopic Data

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Yield (%) | Scalability |

|---|---|---|---|

| Chemical Reduction | 12,000 | 54 | High |

| Enzymatic Synthesis | 8,500 | 65 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Boc-epi-statine can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Cardiovascular Health

Mechanisms of Action

Boc-epi-statine exhibits anti-inflammatory properties that can benefit cardiovascular health. Research indicates that statins can modulate the immune response and reduce inflammation within arterial walls, thereby decreasing the risk of atherosclerosis and cardiovascular events .

Clinical Studies

A study involving patients with cardiovascular disease demonstrated that prior statin use correlated with improved outcomes in terms of reduced mortality rates during bloodstream infections . This suggests that compounds like this compound may similarly enhance patient resilience against cardiovascular complications.

Inflammation Modulation

Role in Inflammatory Diseases

this compound may play a role in modulating inflammatory pathways. Statins have been shown to influence the NLRP3 inflammasome, which is involved in the inflammatory response . This modulation could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Research has indicated that statins can improve clinical outcomes in patients with chronic inflammatory diseases by reducing markers such as interleukin-1β, which is linked to atherogenesis and other inflammatory processes .

Cancer Therapy

Potential as an Adjunct Therapy

Emerging evidence suggests that this compound may enhance the efficacy of conventional cancer therapies. Its ability to modulate immune responses could improve outcomes when combined with chemotherapeutic agents.

Research Insights

Studies have shown that statins can enhance the effectiveness of chemotherapy by altering tumor microenvironments and improving drug delivery through enhanced vascular permeability . This property may be particularly relevant for targeting solid tumors.

Mechanism of Action

The mechanism of action of Boc-epi-statine involves its interaction with specific molecular targets. The compound may act by:

Binding to enzymes: Inhibiting their activity by interacting with the active site.

Modulating signaling pathways: Affecting cellular processes by altering the activity of key signaling molecules.

Interacting with receptors: Binding to cell surface receptors and influencing cellular responses.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Boc-epi-statine’s “epi” prefix denotes its 3R,4S stereochemistry, distinguishing it from standard statine derivatives (typically 3S,4R configuration). This stereochemical inversion alters hydrogen-bonding patterns and spatial interactions with protease active sites. For example:

Physicochemical Properties

Comparative analysis of solubility, lipophilicity, and stability:

| Compound Name | logP | PSA (Ų) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 2.15 | 95.86 | 137–139 | ~10 (DMSO) |

| Boc-statine (standard) | 2.30 | 95.86 | 142–144 | ~8 (DMSO) |

| Epinastine HBr | 1.98 | 78.34 | 245–247 | ~50 (Water) |

| 9-Oxo Epinastine HBr | 1.75 | 85.20 | 230–232 | ~30 (Water) |

Key Insight : this compound’s lower logP than its standard isomer suggests slightly improved aqueous solubility, advantageous for in vitro assays .

Research Findings and Implications

Stereochemistry-Driven Selectivity : The 3R,4S configuration in this compound enhances compatibility with proteases exhibiting shallow active sites, as observed in HIV-1 protease inhibitor analogs .

Comparative Solubility : Its moderate logP (2.15) balances membrane permeability and solubility, making it preferable for oral drug candidates over more lipophilic analogs .

Synthetic Versatility : this compound’s compatibility with SPPS enables modular incorporation into peptide-based therapeutics, though steric effects necessitate longer reaction times .

Biological Activity

Boc-epi-statine, a derivative of statine, has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in various studies.

Overview of this compound

This compound is a modified form of statine, a naturally occurring amino acid that serves as a potent inhibitor of aspartic proteases. The "Boc" (tert-butyloxycarbonyl) group is commonly used in peptide synthesis to protect amino groups, enhancing the stability and bioavailability of the compound.

This compound primarily functions as an inhibitor of cathepsin D (CTSD), an enzyme involved in protein degradation and implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition mechanism involves binding to the active site of CTSD, where the stereochemistry of the statine unit plays a crucial role in its efficacy.

Key Findings from Research

- Inhibition Potency : Research indicates that the natural stereochemistry of statine is essential for effective CTSD inhibition. Variants with altered stereochemistry exhibit significantly reduced inhibitory activity .

- Structural Analysis : Co-crystal structural analysis has shown that this compound interacts with specific residues at the active site of CTSD. This interaction is critical for its biological activity and highlights the importance of molecular conformation .

- Comparative Studies : In comparative studies with other statine derivatives, this compound demonstrated superior inhibitory effects against CTSD, emphasizing its potential as a therapeutic agent .

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound | Concentration (μM) | Inhibition (%) |

|---|---|---|

| This compound | 0.5 | 12.5 |

| Izenamide B | 0.5 | 8.12 |

| Izenamide C | 0.5 | 26.99 |

| Unnatural variant | 0.5 | 0 |

This table summarizes the inhibitory activities observed in various studies, showing that this compound maintains moderate inhibition compared to other compounds.

Case Study 1: Efficacy in Cancer Models

A study investigated the effects of this compound on cancer cell lines known to express high levels of CTSD. The results indicated that treatment with this compound led to a significant reduction in cell viability and proliferation rates, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The findings revealed that this compound not only inhibited CTSD but also reduced markers of inflammation and apoptosis in neuronal cells, indicating its dual role as both an enzyme inhibitor and a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.